N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
“N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Addition of Cyanobutyl Group: The cyanobutyl group can be added through nucleophilic substitution reactions involving cyanide sources like sodium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and acetamide derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving benzofuran derivatives.
Medicine: Potential use in drug development for its biological activities.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamide: Lacks the cyanobutyl group.
N-(1-Cyanobutyl)-2-(1-benzofuran-3-yl)acetamide: Lacks the dimethyl groups on the benzofuran ring.
Uniqueness
The presence of both the cyanobutyl group and the dimethyl groups on the benzofuran ring may confer unique biological activities and chemical properties, making “N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” a compound of interest for further research and development.
Properties
IUPAC Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-5-14(9-18)19-16(20)8-13-10-21-17-12(3)11(2)6-7-15(13)17/h6-7,10,14H,4-5,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUPJDUOHDMKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=COC2=C1C=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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